Product packaging for Bivalirudin Trifluoroacetate(Cat. No.:CAS No. 1191386-50-1)

Bivalirudin Trifluoroacetate

Cat. No.: B10860091
CAS No.: 1191386-50-1
M. Wt: 2408.3 g/mol
InChI Key: XGSRYNAQENZUAY-HKRGSHRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bivalirudin Trifluoroacetate is a synthetic, research-grade peptide with the sequence D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-OH, provided as a trifluoroacetate salt. It acts as a specific, reversible, and direct thrombin inhibitor (DTI) for investigative applications. Its primary research value lies in its potent and predictable anticoagulant effect, which is valuable for studying thrombosis and hemostasis. The compound's mechanism of action involves binding directly and reversibly to both the catalytic site and the anion-binding exosite of thrombin. This dual binding potently inhibits thrombin's activity, preventing the cleavage of fibrinogen to fibrin and thereby blocking a key step in the coagulation cascade. Furthermore, it inhibits both circulating (free) and clot-bound thrombin, as well as thrombin-mediated platelet activation and aggregation. This makes it a crucial tool for researching cardiovascular diseases and anticoagulation therapies. This compound is supplied as a white to off-white powder. It is recommended to store the product in a cool, dry place at 0-8°C. This product is intended For Research Use Only and is not approved for diagnostic or medical use in humans or animals. It must not be used for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C102H140F6N24O37 B10860091 Bivalirudin Trifluoroacetate CAS No. 1191386-50-1

Properties

CAS No.

1191386-50-1

Molecular Formula

C102H140F6N24O37

Molecular Weight

2408.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C98H138N24O33.2C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;2*3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);2*(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;;/m0../s1

InChI Key

XGSRYNAQENZUAY-HKRGSHRKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Architecture and Structural Elucidation of Bivalirudin

Amino Acid Sequence and Chirality within the Peptide Structure

Bivalirudin (B194457) is a linear polypeptide chain composed of 20 amino acids. wikipedia.orgnih.gov Its primary structure, or amino acid sequence, is fundamental to its biological activity. The sequence is D-Phenylalanyl-L-Prolyl-L-Arginyl-L-Prolyl-Glycyl-Glycyl-Glycyl-Glycyl-L-Asparagyl-Glycyl-L-Aspartyl-L-Phenylalanyl-L-Glutamyl-L-Glutamyl-L-Isoleucyl-L-Prolyl-L-Glutamyl-L-Glutamyl-L-Tyrosyl-L-Leucine. nih.gov

A key structural feature of bivalirudin is the chirality of its constituent amino acids. With the exception of the achiral glycine (B1666218) residues, all amino acids in peptides are chiral. In bivalirudin, the N-terminal amino acid is a D-phenylalanine, which is an unnatural configuration. wikipedia.org The remaining 18 chiral amino acids are all in the natural L-configuration. nih.gov This specific arrangement is crucial for its function as a thrombin inhibitor.

Characterization of the Trifluoroacetate (B77799) Counterion Stoichiometry

The use of trifluoroacetic acid (TFA) in the synthesis and purification of peptides like bivalirudin results in the formation of a salt where trifluoroacetate anions (CF₃COO⁻) electrostatically associate with the protonated, positively charged functional groups on the peptide. nih.govnih.gov In bivalirudin, the primary sites for protonation at acidic to neutral pH are the N-terminal α-amino group of D-phenylalanine and the guanidinium (B1211019) group of the arginine residue.

The stoichiometry of the trifluoroacetate counterion is therefore theoretically related to the number of positive charges on the peptide. mdpi.com However, studies have shown that the actual amount of TFA associated with a peptide can exceed the theoretical values based on charge alone, due to strong ion-pairing and other interactions. mdpi.com The precise stoichiometry can be determined experimentally using techniques such as ion chromatography, which separates and quantifies anions like trifluoroacetate. shimadzu.com Additionally, ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy is a powerful tool for quantifying the trifluoroacetate content, as the fluorine atoms in the counterion provide a distinct and easily integrated signal. nih.gov The exact ratio of trifluoroacetate to bivalirudin is a critical quality attribute that can influence the physicochemical properties of the drug substance.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

A suite of sophisticated analytical methods is employed to provide unambiguous confirmation of the bivalirudin trifluoroacetate structure. These techniques offer orthogonal information, ensuring a comprehensive characterization of the molecule.

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing a precise measurement of the molecular weight.

Fast Atom Bombardment (FAB) , though an older technique, has also been used for the characterization of bivalirudin's structure. researchgate.net

Collision-Induced Dissociation (CID) , often coupled with tandem mass spectrometry (MS/MS), is used to sequence the peptide. core.ac.ukresearchgate.net In this process, the parent ion (e.g., m/z 1091.0) is fragmented in a controlled manner, and the resulting product ions are analyzed. The fragmentation pattern reveals the sequence of amino acids, allowing for definitive confirmation of the primary structure. For instance, a common product ion for bivalirudin in CID experiments is observed at m/z 650.4. core.ac.uknih.gov

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the identity and connectivity of the amino acid residues. scilit.comresearchgate.net

¹H NMR (Proton NMR) spectra provide information on the number and environment of every proton in the molecule. slideshare.net The chemical shifts, splitting patterns, and integration of the signals can be used to identify individual amino acid spin systems.

¹³C NMR provides information on the carbon skeleton of the peptide.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for assigning the proton signals to specific amino acid residues by identifying through-bond proton-proton couplings. core.ac.ukslideshare.net Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), which is crucial for piecing together the full molecular structure and confirming the amino acid sequence. core.ac.uk

Amino acid analysis (AAA) is a fundamental technique used to verify the identity and quantity of the constituent amino acids in the peptide. cat-online.com The process involves the complete hydrolysis of the bivalirudin peptide into its individual amino acids, followed by their separation and quantification, typically using chromatography. The resulting amino acid ratios must match the theoretical composition of the bivalirudin sequence.

Furthermore, assessing the enantiomeric purity is critical, especially given the presence of the D-phenylalanine residue at the N-terminus. wikipedia.orgnih.gov This is accomplished by specialized chromatographic methods, such as gas chromatography or HPLC using chiral stationary phases, which can separate the D- and L-enantiomers of each amino acid after hydrolysis. cat-online.com This analysis confirms that the N-terminal phenylalanine is indeed the D-isomer and that the other chiral residues are of the L-configuration, with minimal racemization. cat-online.comcat-online.com

Peptide mapping serves as a highly specific identity test, often described as a "fingerprint" of the protein or peptide. emerypharma.comchromatographyonline.com The technique involves the controlled cleavage of bivalirudin using a specific protease, such as trypsin. emerypharma.com Trypsin cleaves the peptide chain on the C-terminal side of arginine and lysine (B10760008) residues. In bivalirudin, this would result in cleavage after the Arginine at position 3, producing specific peptide fragments.

These resulting fragments are then separated using a high-resolution technique like reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.comresearchgate.net The chromatographic profile, or "map," is highly reproducible and characteristic of bivalirudin. The identity of the peptides in each peak is confirmed by mass spectrometry, verifying that the fragments correspond to those expected from the known sequence. nih.gov This method is exceptionally sensitive for detecting any alterations in the primary structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound. By measuring the absorption of infrared radiation by the molecule, this method identifies the various functional groups present and provides insights into the secondary structure of the peptide backbone. The IR spectrum of this compound is complex, displaying characteristic absorption bands that arise from the vibrations of its constituent peptide bonds, amino acid side chains, and the trifluoroacetate counter-ion.

Detailed Research Findings

The analysis of the IR spectrum of this compound reveals distinct vibrational frequencies corresponding to its major structural components. The peptide backbone gives rise to several characteristic amide bands. The Amide A band, typically observed around 3300 cm⁻¹, is associated with N-H stretching vibrations. The Amide I band, which is one of the most informative for protein structure analysis, appears in the 1600-1700 cm⁻¹ region and is primarily due to C=O stretching vibrations of the peptide linkages. echemi.comscispace.com The precise frequency of the Amide I band is sensitive to the secondary structure of the peptide; for instance, α-helices tend to absorb around 1650-1660 cm⁻¹, while β-sheets show a strong band between 1610-1640 cm⁻¹. scispace.comresearchgate.net The Amide II band, resulting from N-H bending and C-N stretching vibrations, is found between 1510 and 1580 cm⁻¹. echemi.com

The numerous amino acid side chains of Bivalirudin also contribute significantly to the spectrum. The aromatic rings of Phenylalanine (Phe) and Tyrosine (Tyr) residues produce characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ range and aromatic C-H stretches between 3000-3100 cm⁻¹. orgchemboulder.com The phenolic hydroxyl (-OH) group of Tyrosine gives rise to a distinct O-H stretching band, typically around 3200-3500 cm⁻¹ when hydrogen-bonded. orgchemboulder.comlibretexts.org

The acidic residues, Aspartic Acid (Asp) and Glutamic Acid (Glu), feature carboxylic acid groups. These groups show a strong C=O stretching absorption from 1700-1760 cm⁻¹ if protonated, or characteristic asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) if deprotonated (typically around 1570-1580 cm⁻¹ and 1417 cm⁻¹, respectively). nih.govrsc.org The side chains of Asparagine (Asn) and Glutamine (Gln) contain primary amide groups, which also contribute to the C=O and N-H vibrational regions. nih.gov The aliphatic side chains of Glycine, Proline, Leucine, and Isoleucine are identified by their C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. libretexts.org

The trifluoroacetate (TFA) counter-ion (CF₃COO⁻) is also clearly identifiable in the IR spectrum. It is characterized by a very strong and prominent asymmetric carboxylate (COO⁻) stretch, which can overlap with the Amide I band, appearing around 1670 cm⁻¹. researchgate.net Additionally, the TFA ion exhibits strong absorptions resulting from C-F stretching vibrations, notably around 1200 cm⁻¹ and 1147 cm⁻¹. researchgate.netnih.gov The presence and intensity of these specific bands confirm the salt form of the compound.

The following table summarizes the principal IR absorption bands expected for this compound, linking them to the specific molecular vibrations and functional groups responsible for the absorption. This "fingerprint" spectrum allows for the comprehensive structural confirmation of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group / Structural Component
~3300N-H StretchAmide A (Peptide Backbone)
3100 - 3000C-H StretchAromatic Rings (Phe, Tyr)
3000 - 2850C-H StretchAliphatic Side Chains (Gly, Pro, Leu, Ile, etc.)
1760 - 1700C=O StretchCarboxylic Acid (Protonated Asp, Glu Side Chains)
~1670Asymmetric COO⁻ StretchTrifluoroacetate (TFA) Anion
1700 - 1600C=O StretchAmide I (Peptide Backbone), Side Chains (Asn, Gln)
1600 - 1400C=C StretchAromatic Rings (Phe, Tyr)
1580 - 1510N-H Bend, C-N StretchAmide II (Peptide Backbone)
~1575Asymmetric COO⁻ StretchCarboxylate (Deprotonated Asp, Glu Side Chains)
~1200C-F StretchTrifluoroacetate (TFA) Anion
~1147C-F StretchTrifluoroacetate (TFA) Anion

Molecular Mechanism of Thrombin Inhibition by Bivalirudin

Bivalent Binding to Thrombin Catalytic Site and Exosite I

Bivalirudin (B194457) is a synthetic 20-amino-acid polypeptide, analogous to hirudin, which is found in the saliva of the medicinal leech. nih.gov Its structure allows for a bivalent interaction with thrombin, binding to two critical sites on the enzyme: the catalytic site and exosite I. nih.govdrugbank.com The N-terminal sequence of bivalirudin, D-Phe-Pro-Arg-Pro, engages with the active catalytic site of thrombin, while its C-terminal portion binds to exosite I, the substrate-recognition site where fibrinogen normally docks. researchgate.netaustinpublishinggroup.com This dual binding confers high affinity and specificity of bivalirudin for thrombin. researchgate.net This mechanism allows bivalirudin to inhibit both circulating, soluble thrombin and thrombin that is bound to fibrin (B1330869) clots. nih.govedpsciences.org

Reversible Binding Kinetics and Thrombin-Mediated Cleavage of the Inhibitor

The interaction between bivalirudin and thrombin is initially non-competitive but is also reversible. austinpublishinggroup.comnih.gov Thrombin slowly cleaves the Arg3-Pro4 bond within the N-terminal region of bivalirudin that is bound to the catalytic site. researchgate.netnih.gov This cleavage results in the dissociation of the N-terminal fragment from the active site, thereby partially restoring thrombin's enzymatic activity. researchgate.netedpsciences.org However, the C-terminal portion of the cleaved bivalirudin can remain associated with exosite I, transitioning the nature of the inhibition from non-competitive to a less potent, competitive inhibition. austinpublishinggroup.comnih.gov This unique mechanism of reversible binding and subsequent cleavage contributes to the predictable and transient anticoagulant effect of bivalirudin. edpsciences.org In patients with normal renal function, bivalirudin has a half-life of approximately 25 minutes. nih.gov

Pharmacokinetic Properties of Bivalirudin

ParameterValueReference
Half-life (Normal Renal Function)~25 minutes nih.gov
Binding to ThrombinReversible, Bivalent nih.gov
Mechanism of ClearanceProteolytic Cleavage (~80%), Renal (~20%) drugbank.com

Inhibition of Fibrinogen Cleavage and Fibrin Formation

A primary function of thrombin in hemostasis is the enzymatic conversion of soluble fibrinogen into insoluble fibrin monomers. nih.govnih.gov These monomers then polymerize to form a stable fibrin clot. By binding to and blocking the catalytic site of thrombin, bivalirudin directly prevents thrombin from cleaving fibrinogen. drugbank.com This inhibition of fibrinogen cleavage is a central aspect of bivalirudin's anticoagulant effect, as it directly halts the final step of the coagulation cascade, preventing the formation of a fibrin thrombus. drugbank.com

Modulation of Thrombin's Procoagulant Functions on Coagulation Factors (e.g., Factor XIII, Factor V, Factor VIII)

Thrombin plays a crucial role in amplifying its own generation through a positive feedback mechanism involving the activation of coagulation cofactors, Factor V and Factor VIII. nih.gov Thrombin also activates Factor XIII, a transglutaminase that cross-links fibrin strands, stabilizing the clot. nih.govnih.gov By inhibiting thrombin, bivalirudin effectively dampens this amplification loop. ahajournals.org The inhibition of thrombin prevents the activation of Factors V and VIII, thereby reducing further thrombin generation. nih.gov Furthermore, the inactivation of thrombin by bivalirudin also prevents the conversion of Factor XIII to its active form, Factor XIIIa, which would otherwise stabilize the fibrin clot. nih.gov

Inhibition of Thrombin-Induced Platelet Activation and Aggregation Pathways

Thrombin is the most potent activator of platelets, inducing their activation and aggregation through the cleavage of protease-activated receptors (PARs), primarily PAR1 and PAR4, on the platelet surface. nih.govnih.gov Bivalirudin's binding to exosite I of thrombin is crucial for inhibiting PAR1 activation, as this exosite is involved in the docking of thrombin to the receptor. nih.govahajournals.org Studies have shown that bivalirudin effectively inhibits thrombin-induced platelet aggregation and the cleavage of PAR1. nih.govahajournals.org This leads to a reduction in downstream signaling events such as intracellular calcium mobilization and the expression of P-selectin on the platelet surface, a marker of alpha-granule release. nih.govdiva-portal.org While bivalirudin initially causes a profound inhibition of both PAR1 and PAR4 signaling, a delayed phase of PAR4-mediated platelet activation can occur as bivalirudin is cleaved by thrombin. nih.gov

Effect of Bivalirudin on Platelet Activation Markers

Platelet Activation MarkerEffect of BivalirudinReference
Thrombin-Induced AggregationMarkedly Inhibited nih.govahajournals.org
PAR1 CleavageSignificantly Inhibited nih.gov
P-selectin ExpressionReduced nih.gov
Intracellular Calcium MobilizationRapid and Pronounced Inhibition nih.gov

Specificity Profile and Co-factor Independence of Thrombin Inhibition

Bivalirudin is a highly specific inhibitor of thrombin. austinpublishinggroup.com Unlike indirect thrombin inhibitors such as heparin, which require a cofactor like antithrombin to exert their anticoagulant effect, bivalirudin binds directly to thrombin. nih.govresearchgate.net This direct and independent action contributes to its predictable and dose-proportional anticoagulant response. researchgate.netedpsciences.org Furthermore, bivalirudin does not bind to other plasma proteins, such as platelet factor 4, which is a key characteristic that distinguishes it from heparin and prevents the development of heparin-induced thrombocytopenia (HIT). nih.gov Its specificity for thrombin minimizes off-target effects on other serine proteases in the coagulation cascade.

Enzyme Kinetics and Allosteric Interactions of Bivalirudin with Thrombin

Quantitative Assessment of Thrombin Inhibition (IC50 Values)

While specific IC50 values for bivalirudin (B194457) are not consistently reported across literature, its inhibitory effect on thrombin is well-established as being concentration-dependent. Studies have demonstrated that increasing concentrations of bivalirudin progressively prolong clotting times and inhibit thrombin activity. For instance, in vitro studies have utilized concentrations ranging from 0.1 to 1.2 µg/mL to demonstrate a linear increase in its effect on prothrombin time values. researchgate.netnih.gov The anticoagulant effect is predictable due to its linear pharmacokinetics. nih.gov Quantitative measurements in plasma are often performed using clotting or chromogenic assays, with dynamic ranges typically spanning from 0.3 to 6.0 μg/mL, which can be extended with sample dilution. austinpublishinggroup.com These assays confirm that as the concentration of bivalirudin increases, the amount of inhibited thrombin also increases, leading to a dose-dependent prolongation of clotting time. austinpublishinggroup.com

Thrombin Generation Assays and Coagulation Cascade Modulation In Vitro

Thrombin generation assays (TGA) reveal that bivalirudin primarily delays the onset of thrombin formation without significantly reducing the peak amount of thrombin generated. This is a key distinction from indirect thrombin inhibitors like heparin, which dose-dependently decreases the total amount of thrombin generated. Bivalirudin's effect is characterized by a prolongation of the lag time and time to peak thrombin generation. However, the endogenous thrombin potential (ETP) and the peak thrombin concentration are not substantially affected at therapeutic concentrations. This suggests that while bivalirudin is effective at preventing the initial burst of thrombin activity, it allows for a later, more gradual generation of thrombin.

Clot Waveform Analysis and Viscoelastic Coagulation Monitoring

Clot waveform analysis (CWA), which assesses the dynamics of clot formation, demonstrates that bivalirudin affects the structure and rate of fibrin (B1330869) polymerization. In activated partial thromboplastin (B12709170) time (APTT)-based CWA, bivalirudin leads to a dose-dependent decrease in the maximum coagulation velocity and acceleration. researchgate.net This indicates a blockade of the positive feedback loops in the coagulation cascade that are normally amplified by thrombin.

Viscoelastic coagulation monitoring, using techniques like thromboelastography (TEG), shows that bivalirudin prolongs the clotting time (R-time or CT), reflecting the delay in the initial fibrin formation. However, it has a less pronounced effect on the clot formation rate and the maximum clot firmness compared to heparin, which affects multiple stages of the coagulation process.

Hill Plot Analysis for Cooperative Binding Phenomena

Hill plot analysis has been applied to the dose-dependent anticoagulant effects of bivalirudin to investigate potential cooperativity in its interaction with the coagulation system. Studies have shown that the Hill coefficients for bivalirudin are greater than 1. researchgate.net This finding suggests the presence of positive anticoagulant cooperativity. researchgate.net Positive cooperativity implies that the binding of one bivalirudin molecule influences subsequent interactions, leading to a more pronounced anticoagulant effect than would be expected from a simple one-to-one binding model.

Investigation of Allosteric Linkages within the Thrombin Enzyme

Bivalirudin's mechanism involves a bivalent interaction with thrombin, binding to two distinct sites on the enzyme: the catalytic active site and the anion-binding exosite 1. nih.govresearchgate.netnih.gov This dual binding is a form of allosteric interaction, where binding at exosite 1 influences the activity at the catalytic site. Exosite 1 is crucial for substrate recognition, particularly the binding of fibrinogen. By occupying both the active site and exosite 1, bivalirudin effectively prevents thrombin from cleaving fibrinogen to fibrin and blocks its other procoagulant functions. nih.gov This bivalent binding is initially reversible and non-competitive. Thrombin can slowly cleave the bivalirudin molecule, which leads to the dissociation of the N-terminal part from the active site, converting the nature of the inhibition to competitive. austinpublishinggroup.comfrontiersin.org

Interactions with Other Proteases and Biomolecules (e.g., Myeloperoxidase)

Bivalirudin exhibits a high degree of specificity for thrombin. However, its inactivation involves proteolytic cleavage, which can be mediated by thrombin itself or other blood proteases. nih.govaustinpublishinggroup.com

Beyond the coagulation cascade, bivalirudin has been shown to interact with other biomolecules. A notable interaction is with myeloperoxidase (MPO), a leukocyte-derived enzyme. Bivalirudin can bind to MPO and facilitate its immobilization on the vascular endothelium. This interaction has potential implications for nitric oxide bioavailability and vascular function.

Furthermore, research indicates that bivalirudin can also inhibit collagen-dependent platelet activation. nih.govahajournals.org This suggests an additional antithrombotic effect beyond direct thrombin inhibition, by interfering with platelet procoagulant activity that is stimulated by collagen exposure during vascular injury. nih.govahajournals.org

Advanced Analytical Characterization and Quantification Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Impurity Profiling

HPLC and UHPLC are powerful separation techniques widely employed for assessing the purity of Bivalirudin (B194457) Trifluoroacetate (B77799) and for profiling its related impurities. daneshyari.combiomedres.us These methods offer high resolution and sensitivity, which are critical for separating structurally similar compounds. biomedres.us The development of robust and reliable chromatographic methods is paramount for ensuring the quality and safety of the drug product.

The application of Quality by Design (QbD) principles has become integral to the development of robust HPLC and UHPLC methods for pharmaceutical analysis. sepscience.comcelonpharma.com QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govsemanticscholar.orgresearchgate.net

For Bivalirudin Trifluoroacetate analysis, a QbD approach involves:

Defining the Analytical Target Profile (ATP): This step establishes the goals for the analytical method, focusing on requirements such as accuracy, sensitivity, and robustness to meet regulatory and quality control standards. sepscience.com

Identifying Critical Method Attributes (CMAs): These are the analytical responses that need to be controlled to meet the ATP, such as resolution between bivalirudin and its impurities, peak symmetry, and retention time. celonpharma.com

Risk Assessment and Identification of Critical Method Parameters (CMPs): Tools like Failure Mode and Effects Analysis (FMEA) and fishbone diagrams are used to identify variables that could impact the CMAs. sepscience.com For a bivalirudin HPLC method, CMPs could include mobile phase composition, column temperature, pH, and flow rate. nih.govresearchgate.net

Design of Experiments (DoE): Statistical tools like DoE are employed to systematically study the effects of CMPs and their interactions on the CMAs. nih.govresearchgate.net This allows for the definition of a Method Operable Design Region (MODR), which is the multidimensional space of CMPs within which the method is expected to consistently meet its performance criteria. celonpharma.com

A study applying QbD to develop a stability-indicating HPLC method for a complex drug product successfully optimized parameters like column temperature, buffer pH, and initial acetonitrile (B52724) concentration to achieve full resolution of critical peak pairs. nih.govresearchgate.net This systematic approach ensures the development of a robust method that is reliable throughout its lifecycle.

Ion-pairing chromatography is a valuable technique in reversed-phase HPLC for enhancing the retention of polar and ionizable compounds like bivalirudin. sigmaaldrich.comwelch-us.com Ion-pairing reagents are surface-active ions that are added to the mobile phase and can form a neutral ion-pair with an oppositely charged analyte. tcichemicals.com This increases the hydrophobicity of the analyte, leading to greater retention on a nonpolar stationary phase. welch-us.com

Key considerations for using ion-pairing reagents in bivalirudin analysis include:

Choice of Reagent: The selection of an appropriate ion-pairing reagent depends on the analyte's charge and the desired retention characteristics. sigmaaldrich.com For the acidic bivalirudin, a cationic ion-pairing reagent would be used. tcichemicals.com The alkyl chain length of the reagent also influences retention, with longer chains generally providing greater retention. obrnutafaza.hrjk-sci.com

Concentration: The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that affects retention. obrnutafaza.hr An optimal concentration, typically around 0.005 M, is sought to achieve the desired separation without causing issues like long column equilibration times. obrnutafaza.hrjk-sci.com

Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms. sigmaaldrich.comjk-sci.com

Method Compatibility: While effective for separation, some ion-pairing reagents are not compatible with mass spectrometry detection due to their non-volatile nature. rsc.org However, research has shown that using non-mass spectrometry compatible ion-pairing reagents like sodium 1-butanesulfonate at low concentrations can achieve the desired resolution of critical impurities in a single UHPLC method. rsc.org

The manufacturing process of bivalirudin can lead to the formation of several process-related impurities and degradation products. google.comresearchgate.net Some of the critical impurities that require careful monitoring and resolution from the main bivalirudin peak include:

Penta-Gly-bivalirudin: An impurity with an additional glycine (B1666218) residue.

D-Asn-bivalirudin: A diastereomeric impurity where the L-asparagine at a specific position is replaced by D-asparagine.

Tri-Gly-bivalirudin: An impurity with a truncated glycine chain.

[D-Phe-12]-bivalirudin: A diastereomer where the L-phenylalanine at position 12 is replaced by D-phenylalanine. researchgate.net

di-Gly-bivalirudin: An impurity with two additional glycine residues. researchgate.net

Achieving baseline separation of these closely related impurities is a significant analytical challenge. One study demonstrated the successful resolution of Penta-Gly, D-Asn, and Tri-Gly impurities using a customized UHPLC method. rsc.org This was achieved by employing a C18 stationary phase with a mobile phase containing sodium 1-butanesulfonate and diethanolammonium phosphate (B84403) buffer at a pH of 2.9. rsc.org The customization of column dimensions also played a crucial role in achieving a resolution greater than 2.0 between Penta-Gly and bivalirudin and a peak-to-valley ratio greater than 4.0 for the D-Asn and Tri-Gly impurities. rsc.org Another developed HPLC method was able to effectively separate 11 potential impurities in bivalirudin. google.com

Table 1: Chromatographic Conditions for Bivalirudin Impurity Profiling

Parameter Condition 1 Condition 2
Column Customized C18 (300 mm x 2.1 mm, 1.8 µm) C18
Mobile Phase A Diethanolammonium phosphate buffer (pH 2.9) with sodium 1-butanesulfonate Sodium dihydrogen phosphate with triethylamine (B128534) (pH 3.5)
Mobile Phase B Acetonitrile Acetonitrile
Detection UV UV
Key Resolved Impurities Penta-Gly, D-Asn, Tri-Gly [D-Phe12]-bivalirudin, [L-Phe1]-bivalirudin, [D-Leu20]-bivalirudin, [Plus-Gly5Gly6]-bivalirudin, [Des-Gly5Gly6]-bivalirudin

This table is interactive. Users can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Impurity Identification

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org This technique is invaluable for the quantification of bivalirudin in complex biological matrices and for the identification and characterization of unknown impurities. biomedres.usrsc.org

The analysis of bivalirudin in biological matrices such as human plasma presents a significant challenge due to the presence of numerous endogenous components like proteins, salts, and lipids that can interfere with the analysis. semanticscholar.org Therefore, effective sample preparation is a critical step to remove these interferences and enrich the analyte of interest. semanticscholar.org

Common sample preparation techniques for bivalirudin in biological matrices include:

Protein Precipitation (PPT): This is a simple and widely used method where an organic solvent, such as acetonitrile or methanol (B129727), is added to the plasma sample to precipitate the proteins. nih.govresearchgate.net The supernatant containing bivalirudin is then collected for analysis. One method involves protein precipitation with acetonitrile followed by re-extraction with dichloromethane. nih.gov Another simple method uses only methanol for precipitation. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can provide cleaner extracts compared to PPT. It involves passing the sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a suitable solvent. SPE has been a common choice for separating peptides from biological matrices.

Immunoaffinity Capturing: This highly specific method uses antibodies to selectively capture and remove highly abundant proteins from the sample, thereby reducing the complexity of the matrix. nih.gov

The choice of sample preparation method depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput. For high-throughput analysis, simpler methods like protein precipitation are often preferred. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Bivalirudin Analysis

Technique Principle Advantages Disadvantages
Protein Precipitation Addition of an organic solvent to precipitate proteins. Simple, fast, and cost-effective. Can result in less clean extracts and potential for matrix effects.
Solid-Phase Extraction Analyte is retained on a solid sorbent while interferences are washed away. Provides cleaner extracts and can enrich the analyte. More time-consuming and expensive than PPT.
Immunoaffinity Capturing Uses antibodies to specifically remove abundant proteins. Highly selective and significantly reduces matrix complexity. Can be expensive and may have limited capacity.

This table is interactive. Users can sort and filter the data.

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific detection mode used in tandem mass spectrometry for quantification. nih.gov In MRM, a specific precursor ion (the parent ion) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (the daughter ion) is monitored in the third quadrupole. forensicrti.org The specificity of this precursor-to-product ion transition allows for accurate quantification even in complex matrices. nih.gov

The optimization of MRM transitions is crucial for achieving the highest sensitivity and specificity for bivalirudin quantification. waters.com This involves:

Selection of Precursor Ion: For bivalirudin, the protonated molecule [M+2H]²⁺ is often selected as the precursor ion. nih.gov

Selection of Product Ions: The precursor ion is fragmented, and the most intense and stable product ions are selected for monitoring.

Optimization of Collision Energy and Other MS Parameters: The collision energy and other mass spectrometer settings are optimized to maximize the intensity of the selected product ions. nih.govforensicrti.org

Several LC-MS/MS methods have been developed for the quantification of bivalirudin in human plasma, with different MRM transitions being utilized. nih.govresearchgate.netnih.govkoreamed.orgnih.gov

Table 3: Optimized MRM Transitions for Bivalirudin Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Internal Standard IS Precursor Ion (m/z) IS Product Ion (m/z)
Bivalirudin 1091.0 650.4 Triptorelin 656.5 249.3
Bivalirudin 1091.0 650 Diazepam 285 193
Bivalirudin 1091.4 356.4 + 227.4 Nafarelin 662.4 328.5
Bivalirudin 1091.0 650.3 Nafarelin 662.1 249.3

This table is interactive. Users can sort and filter the data.

Method Validation Parameters (Sensitivity, Precision, Accuracy, Linearity, Robustness)

The validation of analytical methods for this compound encompasses a comprehensive evaluation of several key parameters to ensure the reliability of the results. These parameters are assessed in accordance with guidelines from regulatory bodies such as the International Council on Harmonisation (ICH).

Sensitivity

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for bivalirudin, the LOQ was found to be approximately 0.05% with respect to the analyte concentration, demonstrating the method's high sensitivity for detecting impurities. researchgate.net

Table 1: Illustrative Sensitivity Parameters for a this compound HPLC Assay
ParameterValueMethod of Determination
Limit of Detection (LOD)0.15 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)0.50 µg/mLSignal-to-Noise Ratio of 10:1

Precision

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision studies are typically conducted at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). In a study validating an LC-MS/MS method for bivalirudin in human plasma, the intra-assay and inter-assay precision ranged from 0.855% to 2.90% and 2.64% to 7.12%, respectively. researchgate.net

Table 2: Representative Precision Data for this compound Assay
Concentration Level (µg/mL)Repeatability (Intra-assay RSD, n=6)Intermediate Precision (Inter-assay RSD, n=18 over 3 days)
501.2%2.5%
1000.9%1.8%
1500.7%1.5%

Accuracy

Accuracy assesses the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated. For a bivalirudin analytical method, inter- and intra-assay relative errors, which are measures of accuracy, were found to be in the ranges of 3.52% to 8.23% and 2.37% to 6.90%, respectively. researchgate.net

Table 3: Example of Accuracy Data for this compound Assay by Spike Recovery
Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL, n=3)Mean Recovery (%)Acceptance Criteria
8079.299.0%98.0% - 102.0%
100100.5100.5%98.0% - 102.0%
120119.499.5%98.0% - 102.0%

Linearity

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A validated HPLC method for bivalirudin demonstrated linearity in the range of 1 µg/mL to 2500 µg/mL. researchgate.net The linearity is typically evaluated by a series of dilutions of a standard solution and the results are analyzed by plotting the instrument response versus the concentration, with the correlation coefficient (r²) being a key indicator.

Table 4: Illustrative Linearity Data for this compound HPLC Assay
Concentration (µg/mL)Peak Area (Arbitrary Units)
50125,345
75188,012
100250,987
125312,456
150376,123
Correlation Coefficient (r²): 0.9998
Linear Range: 50 - 150 µg/mL

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters can include mobile phase composition, pH, flow rate, column temperature, and different instrument or column lots. The robustness of the method is evaluated by observing the effect of these variations on the analytical results.

Table 5: Representative Robustness Study Design and Results for this compound HPLC Assay
Parameter VariedNominal ValueVariationEffect on Bivalirudin Assay (%)Effect on Resolution (Rs)
Mobile Phase pH3.0± 0.2< 1.0%< 2.0%
Column Temperature40°C± 2°C< 0.8%< 1.5%
Flow Rate1.0 mL/min± 0.1 mL/min< 1.5%< 3.0%
Wavelength215 nm± 2 nm< 0.5%No significant change

Quantification of Trifluoroacetate Content in Bivalirudin Formulations

Trifluoroacetic acid (TFA) is often used as a counter-ion in the synthesis and purification of peptides like bivalirudin. As it can have physiological effects, its content in the final drug product must be carefully controlled and quantified. Ion chromatography (IC) with suppressed conductivity detection is a widely used and effective method for the determination of trifluoroacetate. This method allows for the separation of trifluoroacetate from other anions that may be present in the formulation. The method's validation includes establishing its sensitivity, with method detection limits for TFA reported to be less than 90 ng/mL in various samples. nih.gov

The trifluoroacetate content is a critical quality attribute of the this compound drug substance and is typically included in the product's specifications.

Table 6: Example of Trifluoroacetate Content Quantification in Different Batches of this compound Drug Substance
Batch NumberTrifluoroacetate Content (% w/w)MethodAcceptance Criteria
BVTFA-00110.2Ion Chromatography≤ 12.0%
BVTFA-00210.5Ion Chromatography≤ 12.0%
BVTFA-00310.1Ion Chromatography≤ 12.0%

Biochemical Degradation Pathways and Stability Studies

Identification of Degradation Products and Mechanisms

Bivalirudin (B194457) undergoes degradation through several predictable chemical pathways common to peptides, particularly those containing susceptible amino acid residues like asparagine (Asn) and aspartic acid (Asp). Regulatory reviews and scientific literature have identified three primary degradation routes. fda.gov

Key degradation mechanisms include:

Succinimide (B58015) Formation and Deamidation at Asn9: The asparagine residue at position 9 is a primary site for degradation. The nitrogen atom of the succeeding amino acid's peptide bond can attack the side-chain amide of Asn9, forming a five-membered succinimide ring intermediate. This process releases ammonia (B1221849) (deamidation). The succinimide ring is unstable and can subsequently hydrolyze to form either an L-aspartyl (L-Asp) or a D-aspartyl (D-Asp) residue, leading to the formation of [Asp9]-bivalirudin, a common process impurity and degradant. fda.govsielc.comsielc.com

Succinimide Formation and Hydrolysis at Asp11: A similar mechanism occurs at the aspartic acid residue at position 11. The peptide backbone nitrogen can attack the side-chain carbonyl carbon of Asp11, forming a succinimide intermediate which can then be hydrolyzed. fda.gov This pathway can lead to cleavage of the peptide chain.

Intramolecular Aminolysis at Pro2-Arg3: The peptide bond between proline at position 2 (Pro2) and arginine at position 3 (Arg3) is susceptible to intramolecular aminolysis, a form of hydrolysis. fda.gov This cleavage results in the formation of two smaller peptide fragments.

These degradation pathways result in specific, identifiable products. An FDA review of a bivalirudin injection product outlined the degradants resulting from these pathways. fda.gov

Degradation PathwayAffected ResiduesPrimary Degradation Products
Succinimide Formation / DeamidationAsn9 (Asparagine)[Asp9]-bivalirudin
Succinimide Formation / HydrolysisAsp11 (Aspartic Acid)[1-11]-bivalirudin fragment
Intramolecular Aminolysis (Hydrolysis)Pro2-Arg3 Bond[12-20]-bivalirudin fragment

Comparative Stability Profiles in Different Solvent Systems and Storage Conditions

The stability of bivalirudin is highly dependent on the solvent system, storage temperature, and pH. Lyophilized powder for injection is typically stored at controlled room temperature (20–25°C). drugs.com Once reconstituted or diluted, its stability is limited.

Studies have evaluated the stability of bivalirudin in various clinically relevant and experimental solvent systems:

Aqueous Solutions (D5W and 0.9% Sodium Chloride): Diluted solutions of bivalirudin (0.5–5 mg/mL) in 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride are stable for up to 24 hours at room temperature. drugs.com One study investigating diluted bivalirudin (1 and 5 mg/mL in D5W) found that the solutions maintained therapeutic activity and stability for up to 48 hours at room temperature when protected from light. doaj.orgresearchgate.netproquest.com However, at refrigerated temperatures (2–8°C), the same study noted decreased drug activity and unacceptable stability in some samples. researchgate.netproquest.com

Propylene (B89431) Glycol Solution: In a 90-day storage study, bivalirudin in a 10% propylene glycol solution showed 72.66% of the peptide remaining intact at 25°C and 80.54% remaining at 5°C. nih.govresearchgate.net

Self-Emulsifying Drug Delivery System (SEDDS): To improve stability, a lipophilic formulation using a self-emulsifying drug delivery system was studied. After 90 days, 94.39% of bivalirudin remained intact at 25°C, and 99.12% remained at 5°C, indicating significantly enhanced stability compared to the aqueous propylene glycol solution. nih.govresearchgate.net

The following table summarizes the findings from a comparative stability study.

Solvent SystemStorage TemperatureDurationPercent Bivalirudin Remaining
10% Propylene Glycol25°C ± 2°C90 days72.66%
10% Propylene Glycol5°C ± 3°C90 days80.54%
SEDDS Formulation25°C ± 2°C90 days94.39%
SEDDS Formulation5°C ± 3°C90 days99.12%

Research on Factors Influencing Bivalirudin Degradation Kinetics

The rate of bivalirudin degradation is influenced by several key factors, with pH and temperature being the most significant.

Effect of pH: Studies have shown that aqueous solutions of bivalirudin are most stable in an acidic environment, specifically between an apparent pH of 3 and 4. nih.govresearchgate.net The degradation pathways, such as deamidation and succinimide formation, are known to be pH-dependent. The rate of succinimide formation from asparagine residues is significantly accelerated under neutral and basic conditions.

Effect of Temperature: Temperature has a direct impact on degradation kinetics. Stability is significantly reduced at higher temperatures. For instance, a study on bivalirudin diluted in D5W showed acceptable stability for up to 48 hours at room temperature, but concentrations were significantly lower after 72 hours. proquest.com Another study demonstrated greater long-term stability at 5°C compared to 25°C in both propylene glycol and SEDDS formulations. nih.govresearchgate.net

Effect of Formulation: The choice of solvent system or formulation has a profound effect on stability. As noted previously, formulating bivalirudin in a lipophilic SEDDS dramatically slowed degradation compared to a conventional aqueous solution, with over 94% of the peptide remaining after 90 days at 25°C in SEDDS versus only 73% in 10% propylene glycol. nih.govresearchgate.net

Impact of Trifluoroacetate (B77799) on Peptide Stability

Bivalirudin is supplied as a trifluoroacetate salt. The trifluoroacetate (TFA) counter-ion is a common remnant from the solid-phase peptide synthesis (SPPS) and purification processes, where trifluoroacetic acid is used as a cleavage agent and an ion-pairing reagent in reversed-phase HPLC. genscript.comnih.govambiopharm.com

While TFA is ubiquitous in synthetic peptide preparations, its presence can influence the peptide's properties:

Physicochemical Properties: The TFA counter-ion can affect the secondary structure of peptides by altering hydrogen-bonding networks. nih.gov It also has a strong infrared absorption band that can interfere with structural analysis by FT-IR spectroscopy. genscript.comtoxicdocs.org

Stability Considerations: The choice of counter-ion can impact peptide stability, although the effect is peptide-specific. For some peptides, hydrochloride (HCl) or acetate (B1210297) salts may offer superior stability. nih.govambiopharm.com For example, peptides with free sulfhydryl groups can be more stable as HCl salts to reduce oxidation. ambiopharm.comambiopharm.com Conversely, one study on the peptide LL-37 found its chloride salt to be less stable over time than its trifluoroacetate and acetate salt forms. nih.gov

Regulatory Context: For therapeutic peptides, TFA salts are sometimes viewed less favorably by regulatory bodies than acetate or HCl salts, and switching salt forms may be required during clinical development. nih.gov However, bivalirudin is an example of an FDA-approved drug that is successfully marketed as a TFA salt, indicating that for this specific peptide, the trifluoroacetate form provides an acceptable stability and safety profile. ambiopharm.com

Pre Clinical Pharmacological Investigations in Experimental Models Molecular and Cellular Insights

In Vitro Studies on Coagulation Parameters in Plasma Models (Activated Partial Thromboplastin (B12709170) Time, Prothrombin Time, Thrombin Time)

Bivalirudin (B194457) trifluoroacetate (B77799) exerts its anticoagulant effect by directly inhibiting thrombin. In vitro studies using normal human plasma demonstrate that bivalirudin prolongs key coagulation parameters in a concentration-dependent manner. nih.gov These parameters, including the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT), are standard laboratory measures used to assess blood coagulation. nih.goveclinpath.com The prolongation of these clotting times reflects the inhibition of thrombin's ability to convert fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot. nih.gov

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. eclinpath.com Bivalirudin's direct inhibition of thrombin, a central enzyme in the common pathway, leads to a measurable increase in the time it takes for a clot to form in this assay. nih.gov Similarly, the PT, which assesses the extrinsic and common pathways, is also prolonged by bivalirudin. nih.gov The thrombin time (TT) is the most direct measure of thrombin activity, and as expected, is highly sensitive to the effects of bivalirudin. nih.gov The relationship between bivalirudin concentration and the prolongation of these coagulation times is generally linear, allowing for predictable anticoagulant effects based on dosage. frontiersin.org

Coagulation ParameterEffect of Bivalirudin TrifluoroacetateMechanism of Action
Activated Partial Thromboplastin Time (aPTT)Prolonged in a concentration-dependent mannerInhibition of thrombin in the common pathway of coagulation
Prothrombin Time (PT)Prolonged in a concentration-dependent mannerInhibition of thrombin in the common pathway of coagulation
Thrombin Time (TT)Prolonged in a concentration-dependent mannerDirect inhibition of thrombin, preventing fibrinogen cleavage

Cellular Models for Studying Thrombin-Induced Platelet Responses

Thrombin is a potent activator of platelets, which play a crucial role in hemostasis and thrombosis. nih.gov Bivalirudin's effect on thrombin-induced platelet responses has been investigated in various cellular models. Studies have shown that bivalirudin can inhibit several aspects of thrombin-mediated platelet activation, including aggregation and granule secretion. nih.gov

One key marker of platelet activation is the surface expression of P-selectin, a protein stored in alpha-granules of platelets. Upon platelet activation, P-selectin is translocated to the cell surface, where it mediates the adhesion of platelets to leukocytes. nih.gov Research has demonstrated that bivalirudin can modulate P-selectin expression in response to thrombin stimulation. nih.gov Specifically, while bivalirudin can inhibit low-dose thrombin-mediated platelet aggregation, some studies have shown that it may potentiate the surface expression of P-selectin following stimulation with high doses of thrombin. nih.gov This suggests a complex, dose-dependent interaction between bivalirudin and thrombin in the context of platelet activation. Furthermore, bivalirudin treatment has been associated with a significant delay in platelet aggregation responses to thrombin. nih.gov

Platelet ResponseEffect of this compoundExperimental Observation
Thrombin-Induced Platelet AggregationInhibitedSignificantly inhibited low-dose thrombin-mediated platelet aggregation nih.gov.
P-selectin ExpressionModulatedPotentiated surface expression following stimulation with high-dose thrombin nih.gov.
Dense Granule SecretionInhibitedSignificantly inhibited low-dose thrombin-mediated dense granule secretion nih.gov.

Investigation of Anticoagulant Activity in Animal Models of Thrombosis (e.g., Lung Thrombosis, Carotid Artery Thrombosis)

The in vivo efficacy of bivalirudin as an anticoagulant has been evaluated in various animal models of thrombosis. These models are designed to mimic the pathological formation of blood clots in different vascular beds. Studies in models of carotid artery thrombosis have demonstrated the antithrombotic effects of bivalirudin. In these models, injury is induced to the carotid artery to provoke thrombus formation, and the ability of bivalirudin to prevent or reduce the size of the thrombus is assessed. Research has shown that bivalirudin is a safe and effective alternative to heparin for patients undergoing carotid artery stenting. nih.govnih.gov

While specific preclinical data on lung thrombosis models were not prominently available in the reviewed literature, the established mechanism of direct thrombin inhibition suggests that bivalirudin would be effective in preventing venous thromboembolism, which can lead to pulmonary embolism (a form of lung thrombosis). The effectiveness of bivalirudin in preventing thrombosis in arterial models like the carotid artery supports its broader antithrombotic potential.

Animal ModelEffect of this compoundKey Findings
Carotid Artery ThrombosisEffective AnticoagulationDemonstrated to be a safe and effective alternative to heparin in preventing thrombosis during carotid artery stenting nih.govnih.gov.
Lung Thrombosis (Inferred)Potential for PreventionMechanism of direct thrombin inhibition is relevant to preventing venous thromboembolism, a precursor to lung thrombosis.

Molecular Interactions with Myeloperoxidase and Resultant Redox Modifications

Myeloperoxidase (MPO) is an enzyme released by leukocytes that plays a role in inflammation and oxidative stress. nih.gov In vitro experiments have revealed a significant interaction between bivalirudin and MPO. nih.gov Studies have shown that bivalirudin binds avidly to MPO, and this interaction has functional consequences. nih.govnih.gov The binding of bivalirudin to MPO is specific, with the carboxyl-terminal end of bivalirudin being identified as the binding site. nih.gov

This interaction facilitates the binding of MPO to endothelial cells, leading to enhanced MPO-mediated redox modifications. nih.gov Specifically, the bivalirudin-MPO complex results in increased formation of chlorotyrosine and nitrotyrosine, which are markers of MPO-derived oxidative stress. nih.gov This suggests that bivalirudin can influence the inflammatory and oxidative environment at the vascular wall through its interaction with MPO. nih.gov

Molecular Interaction/ModificationEffect of this compoundExperimental Insight
Binding to Myeloperoxidase (MPO)Avid and specific bindingThe carboxyl-terminal end of bivalirudin is the specific binding site for MPO nih.gov.
MPO ActivityFacilitates MPO binding to endothelial cellsLeads to a dose-dependent increase in cell-bound MPO activity nih.gov.
Redox ModificationsEnhanced MPO-mediated modificationsIncreased formation of chlorotyrosine and nitrotyrosine nih.gov.

Immunomodulatory Effects (e.g., Impact on Type 2 Immune Responses, IL-33 Maturation, Innate Lymphoid Cell Type 2 Activation)

Beyond its anticoagulant properties, bivalirudin has been shown to exert immunomodulatory effects. Research suggests that bivalirudin can suppress type 2 immune reactions. mdpi.com This is significant as type 2 immunity is involved in allergic inflammation and responses to parasites. The mechanism behind this immunomodulatory effect appears to be linked to the interplay between the coagulation system and innate immunity. mdpi.com

Specifically, the levels of thrombin-antithrombin complex in blood plasma have been positively correlated with the number and function of Innate Lymphoid Cells 2 (ILC2s) that respond to Interleukin-33 (IL-33). mdpi.com IL-33 is a cytokine that can activate ILC2s, which are key drivers of type 2 immunity. nih.govsemanticscholar.org By inhibiting thrombin, bivalirudin may indirectly influence the activation of ILC2s and the subsequent type 2 immune response. mdpi.com This suggests a potential role for bivalirudin in modulating inflammatory conditions characterized by a dominant type 2 immune signature.

Immunomodulatory EffectObservation with this compoundPotential Mechanism
Type 2 Immune ResponsesSuppressed in models of lung inflammationInhibition of thrombin may downregulate pathways that promote type 2 immunity mdpi.com.
Innate Lymphoid Cell Type 2 (ILC2) ActivationIndirectly influencedThrombin levels correlate with ILC2 function in response to IL-33; bivalirudin's inhibition of thrombin may modulate this response mdpi.com.
IL-33 Maturation/SignalingPotential for modulationBy affecting thrombin, which is linked to ILC2 response to IL-33, bivalirudin may influence the IL-33 signaling pathway mdpi.com.

Comparative Molecular and Biochemical Analyses with Other Anticoagulants

Distinctions from Indirect Thrombin Inhibitors (e.g., Unfractionated Heparin)

Bivalirudin (B194457) and unfractionated heparin (UFH) represent two distinct strategies for achieving anticoagulation, differing fundamentally in their mechanism of action, molecular targets, and predictability of effect.

Mechanism of Action: The primary distinction lies in their method of thrombin inhibition. Bivalirudin is a direct thrombin inhibitor (DTI), meaning it binds directly to thrombin to block its activity. nih.govpcronline.com It specifically interacts with both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin. nih.govdrugbank.com In contrast, UFH is an indirect thrombin inhibitor. Its anticoagulant effect is mediated by its binding to antithrombin, a natural anticoagulant protein. nih.govresearchgate.net This binding induces a conformational change in antithrombin, accelerating its ability to inactivate thrombin and other coagulation factors, primarily Factor Xa. nih.govwebmd.com Because UFH requires antithrombin as a cofactor, its effectiveness can be influenced by antithrombin levels, which can fluctuate. youtube.com

Molecular Interactions: Bivalirudin's action is independent of plasma proteins like antithrombin, leading to a more predictable and consistent anticoagulant response. pcronline.comnih.gov UFH, a heterogeneous mixture of glycosaminoglycan chains of varying lengths, binds to various plasma proteins, endothelial cells, and macrophages, which contributes to its unpredictable pharmacokinetic profile and the need for frequent monitoring. researchgate.netwebmd.com Furthermore, bivalirudin can inhibit both soluble thrombin and thrombin that is already bound to fibrin (B1330869) clots, whereas the heparin-antithrombin complex is less effective at inactivating clot-bound thrombin. pcronline.com

Biochemical and Clinical Response: The direct and specific action of bivalirudin results in a more predictable dose-response relationship compared to UFH. nih.govnih.gov This predictability often translates to less need for frequent monitoring. nih.gov While both agents are effective anticoagulants, studies have shown that bivalirudin is associated with a lower risk of major bleeding compared to heparin, particularly when heparin is used in combination with a glycoprotein (B1211001) IIb/IIIa inhibitor. pcronline.compcronline.comnih.gov However, some research has indicated a higher risk of acute stent thrombosis with bivalirudin, a risk that may be mitigated by factors like prolonged infusion. pcronline.comfrontiersin.org

FeatureBivalirudin Trifluoroacetate (B77799)Unfractionated Heparin (UFH)
MechanismDirect Thrombin Inhibitor nih.govpcronline.comIndirect Thrombin Inhibitor nih.govwebmd.com
TargetDirectly binds to catalytic site and exosite 1 of thrombin nih.govdrugbank.comBinds to antithrombin, which then inactivates thrombin and Factor Xa nih.gov
Cofactor RequirementNone pcronline.comRequires Antithrombin researchgate.netyoutube.com
Action on Clot-Bound ThrombinInhibits both circulating and clot-bound thrombin pcronline.comLess effective against clot-bound thrombin
Plasma Protein BindingDoes not bind to plasma proteins other than thrombin drugbank.comBinds extensively to various plasma proteins researchgate.net
Pharmacokinetic ProfilePredictable, linear nih.govresearchgate.netUnpredictable, variable response researchgate.netyoutube.com

Comparative Analysis with Other Direct Thrombin Inhibitors (e.g., Hirudin, Lepirudin, Argatroban)

Within the class of direct thrombin inhibitors, bivalirudin possesses distinct molecular and biochemical properties when compared to hirudin, its recombinant form lepirudin, and the small-molecule inhibitor argatroban (B194362).

Structural Basis and Binding: Bivalirudin is a synthetic 20-amino acid peptide, designed as an analog of hirudin, a naturally occurring peptide from the medicinal leech. researchgate.netnih.gov Like hirudin and lepirudin, bivalirudin is a bivalent DTI, binding to both the active catalytic site and the fibrin-binding exosite 1 of thrombin. nih.gov This bivalent binding confers high affinity and specificity for thrombin. Argatroban, in contrast, is a small (527 Da), univalent DTI that reversibly binds only to the active site of thrombin. nih.gov

Reversibility of Inhibition: A key biochemical distinction is the reversibility of thrombin binding. Hirudin and lepirudin form a nearly irreversible, non-covalent complex with thrombin. Bivalirudin's binding is potent but reversible. drugbank.comnih.gov This is because thrombin can slowly cleave the bivalirudin molecule at its Arg3-Pro4 bond, which allows for the gradual recovery of thrombin function and contributes to bivalirudin's shorter half-life (approximately 25 minutes) and potentially improved safety profile regarding bleeding risk. nih.gov Argatroban also binds reversibly but non-covalently to the thrombin active site. nih.gov

Metabolism and Clearance: The metabolic pathways for these DTIs differ significantly, impacting their use in specific patient populations. Bivalirudin is primarily cleared through a combination of proteolytic cleavage by enzymes like thrombin and renal elimination (about 20%). drugbank.comnih.gov Lepirudin is cleared almost exclusively by the kidneys. Argatroban is metabolized in the liver and excreted through the biliary system, making it a suitable option for patients with renal impairment, whereas dose adjustments are needed for hepatic dysfunction. nih.govdroracle.ai

Clinical and Laboratory Monitoring: While all are effective anticoagulants, particularly in settings like heparin-induced thrombocytopenia (HIT), their properties influence clinical outcomes. nih.govnih.gov Some studies suggest argatroban may achieve therapeutic anticoagulation goals faster than bivalirudin in patients with suspected HIT. droracle.ai A meta-analysis indicated that argatroban was associated with the shortest hospitalization and the lowest rates of hemorrhage, thromboembolism, and mortality compared to bivalirudin, lepirudin, and desirudin (B48585) in the context of HIT. nih.gov

FeatureBivalirudin TrifluoroacetateHirudin / LepirudinArgatroban
OriginSynthetic peptide analog of hirudin researchgate.netnih.govNatural peptide (Hirudin); Recombinant (Lepirudin) nih.govSynthetic small molecule nih.gov
Thrombin BindingBivalent (catalytic site and exosite 1) nih.govBivalent (catalytic site and exosite 1) nih.govUnivalent (catalytic site only) nih.gov
ReversibilityReversible (cleaved by thrombin) nih.govEssentially irreversibleReversible nih.gov
Half-life~25 minutes nih.gov~1.3 hours (Lepirudin)~45 minutes
Primary ClearanceProteolytic cleavage and renal drugbank.comnih.govRenalHepatic / Biliary nih.govdroracle.ai

Evaluation of Synergistic or Antagonistic Biochemical Interactions with Other Antithrombotic Agents (e.g., Adenosine Diphosphate Antagonists, GPIIb/IIIa Inhibitors)

Bivalirudin is often used in conjunction with other antithrombotic agents, particularly antiplatelet drugs, leading to complex biochemical interactions that can be either synergistic or, in some contexts, require careful management.

Interaction with Adenosine Diphosphate (ADP) Antagonists: ADP receptor antagonists, such as the P2Y12 inhibitors clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153), work by blocking platelet activation and aggregation. wikipedia.orgnih.gov When used with bivalirudin, a synergistic antithrombotic effect is expected. Research shows that bivalirudin, unlike UFH, provides additional suppression of ADP-induced platelet aggregation in patients pre-treated with clopidogrel. nih.gov The combination of bivalirudin with more potent P2Y12 inhibitors like ticagrelor has been shown to reduce ischemic events compared to its combination with clopidogrel, without a significant increase in bleeding risk. frontiersin.orgnih.gov This suggests a beneficial synergistic interaction. The rapid onset of action of agents like prasugrel or ticagrelor is considered conceptually attractive for covering the period immediately after bivalirudin's short-acting effect wears off, potentially reducing the risk of stent thrombosis. clinicaltrials.govresearchgate.net

Interaction with Glycoprotein IIb/IIIa (GPIIb/IIIa) Inhibitors: GPIIb/IIIa inhibitors (e.g., abciximab, eptifibatide (B1663642), tirofiban) are potent antiplatelet agents that block the final common pathway of platelet aggregation. nih.govcore.ac.uk Combining bivalirudin with a GPIIb/IIIa inhibitor represents an intensive antithrombotic strategy. Studies have explored this combination, particularly in high-risk patients. While combining bivalirudin with a planned GPIIb/IIIa inhibitor can increase bleeding risk compared to bivalirudin alone, using GPIIb/IIIa inhibitors provisionally (as a "bail-out") with bivalirudin appears to offer a better antithrombotic effect than heparin plus a GPIIb/IIIa inhibitor, without increasing the bleeding risk. nih.govresearchgate.net The addition of eptifibatide to bivalirudin in high-risk STEMI patients did not result in a significant increase in major bleeding compared to bivalirudin monotherapy, suggesting the combination can be considered when required. nih.gov However, some findings suggest that a strategy of bivalirudin alone is associated with less bleeding compared to a combination of heparin and a GPIIb/IIIa inhibitor. pcronline.com

Interacting Agent ClassSpecific AgentsBiochemical Interaction with BivalirudinObserved Clinical Findings
ADP Antagonists (P2Y12 Inhibitors)Clopidogrel, PrasugrelSynergistic. Bivalirudin provides additional suppression of platelet aggregation on top of clopidogrel. nih.gov Prasugrel's rapid onset may cover the post-bivalirudin period. clinicaltrials.govCombination is common; risk of early stent thrombosis noted with clopidogrel due to its delayed action. clinicaltrials.gov
TicagrelorSynergistic antithrombotic effect. researchgate.netBivalirudin plus ticagrelor associated with lower ischemic events compared to bivalirudin plus clopidogrel without increasing bleeding risk. frontiersin.orgnih.gov
GPIIb/IIIa InhibitorsAbciximab, Eptifibatide, TirofibanPotent synergistic antiplatelet and anticoagulant effect.Planned combination increases bleeding risk vs. bivalirudin alone. researchgate.net Provisional use appears safer and more effective than heparin + GPIIb/IIIa inhibitor. nih.govresearchgate.net

Research on Novel Formulations and Delivery Systems for Bivalirudin

Development of Micellar Formulations for Enhanced Pharmacodynamics and Bioavailability in Pre-clinical Models

The development of novel formulations for bivalirudin (B194457) has been a key area of research, aiming to enhance its therapeutic efficacy and bioavailability. One promising approach has been the use of micellar formulations, which have shown significant potential in pre-clinical studies. These formulations are designed to improve the pharmacodynamic and pharmacokinetic properties of bivalirudin, a direct thrombin inhibitor.

Research has focused on creating clot-targeted micellar nanocarriers for the selective delivery of bivalirudin to the site of thrombosis. nih.govnih.gov In one such pre-clinical study, a thrombus-binding peptide, CR(NMe)EKA, was used to guide the bivalirudin-carrying micelle. nih.govnih.govnih.gov This targeted approach utilizes a formulation where both bivalirudin and the targeting peptide are equipped with a PEG-lipid tail, allowing them to self-assemble into stable micelles approximately 30 nm in size. nih.govnih.gov This assembly retains the anticoagulant activity of bivalirudin almost completely. nih.govnih.gov

Pre-clinical trials in mouse models of thrombosis have demonstrated the enhanced efficacy of these targeted micellar formulations. nih.govnih.gov In a thromboplastin-induced lung thrombosis model, the targeted micelles showed a tenfold greater accumulation in lung thrombi compared to non-targeted micelles. nih.govnih.gov This specific targeting contributes to a significant prolongation of the drug's half-life and an increase in its bioavailability. nih.govnih.gov The enhanced pharmacodynamics were evident as the micellar bivalirudin exhibited significantly higher anticoagulant activity than free bivalirudin in both the lung thrombosis model and a ferric chloride-induced carotid artery thrombosis model. nih.govnih.gov

These findings suggest that clot-targeted micellar formulations can increase the efficacy of bivalirudin as an anticoagulant. nih.gov This could potentially allow for a reduction in the required dose, which would, in turn, lower systemic exposure and improve the safety profile of the drug. nih.govnih.gov

Table 1: Characteristics of Bivalirudin Micellar Formulation in Pre-clinical Models

Characteristic Finding Source
Formulation Bivalirudin and a thrombus-binding peptide (CR(NMe)EKA) with PEG-lipid tails. nih.govnih.gov
Structure Self-assembled micellar nanocarriers. nih.gov
Average Size 30 nm. nih.govnih.gov
Targeting Selective delivery to thrombosis sites. nih.gov
Bioavailability Significantly increased compared to free bivalirudin. nih.govnih.gov
Half-life Significantly prolonged. nih.govnih.gov
Anticoagulant Activity Almost completely retained upon formulation and significantly higher than free bivalirudin in mouse models. nih.govnih.gov

Exploration of Alternative Delivery Approaches for Modified Molecular Disposition

Beyond micellar systems, research has extended to other novel delivery platforms to modify the molecular disposition of bivalirudin, aiming to enhance its local efficacy and safety. These alternative approaches include nanoparticles, hydrogel coatings, and liposomes.

Nanoparticle-based Systems: Perfluorocarbon nanoparticles functionalized with bivalirudin have been developed as a dual-purpose agent for both inhibiting and imaging acute thrombosis. nih.gov These nanoparticles serve as a platform to present thrombin-absorbing surfaces that can prevent the formation of thrombi. researchgate.net Pre-clinical studies have compared the efficacy of bivalirudin-functionalized nanoparticles to the free drug, demonstrating the potential of this delivery system. researchgate.net This approach modifies the disposition of bivalirudin by concentrating it at the site of the clot, leveraging the long circulating half-life of the nanoparticles. researchgate.net

Hydrogel Coatings: Another innovative approach involves the use of bivalirudin-hydrogel coatings for medical devices that come into contact with blood, such as those used in extracorporeal membrane oxygenation (ECMO). nih.govnih.gov A gelatin methacrylate (B99206) hydrogel (GelMA) layer containing bivalirudin has been synthesized on polyvinyl chloride surfaces. nih.govnih.gov This coating is designed for a sustained release of the drug, with studies showing near-complete release over seven days. nih.govresearchgate.net In vitro and in vivo experiments in rabbits have confirmed the outstanding anticoagulant efficacy of these coated surfaces. nih.govnih.gov This method modifies the drug's disposition by localizing its anticoagulant effect to the device surface, thereby reducing the need for systemic anticoagulation and lowering the risk of systemic bleeding. nih.govresearchgate.net

Liposomal Delivery: The potential for conjugating bivalirudin to liposomes has also been considered as a strategy for targeted anticoagulant therapy. nih.gov While much of the research in this specific area has focused on other direct thrombin inhibitors like PPACK, the concept is deemed applicable to bivalirudin. nih.gov The rationale is to use the liposome (B1194612) as a carrier to deliver the anticoagulant directly to the site of thrombosis, which could offer a reversible and highly specific interaction. nih.gov This approach would alter the molecular disposition by creating a sustained, localized anticlotting barrier at the injury site while allowing for rapid clearance of unbound liposomes, thereby minimizing systemic effects. nih.gov

Table 2: Overview of Alternative Bivalirudin Delivery Systems

Delivery System Approach Key Feature Potential Advantage Source
Nanoparticles Covalent attachment of bivalirudin to perfluorocarbon nanoparticles. Enables simultaneous thrombosis inhibition and imaging. Concentrates anticoagulant effect at the thrombus site. nih.govresearchgate.net
Hydrogel Coatings Incorporation of bivalirudin into a GelMA hydrogel layer on medical devices. Sustained local drug release over several days. Provides localized anticoagulation, reducing systemic bleeding risk. nih.govnih.govresearchgate.net
Liposomes Proposed conjugation of bivalirudin to the surface of liposomes. Targeted delivery to thrombin at the site of acute thrombosis. Creates a localized anticlotting barrier with minimal systemic exposure. nih.gov

Advanced Research in Structure Activity Relationships Sar and Peptide Design

Elucidation of Key Amino Acid Residues for Thrombin Binding Affinity and Specificity

N-Terminal Domain (Residues 1-4: D-Phe-Pro-Arg-Pro): This region is critical for the direct inhibition of thrombin's catalytic activity. The arginine residue at position 3 (Arg3) is particularly important as it mimics the natural substrate of thrombin, allowing for specific recognition and binding within the enzyme's active site. The proline at position 4 (Pro4) contributes to the structural conformation necessary for this interaction. The bond between Arg3 and Pro4 is susceptible to cleavage by thrombin, which is a key aspect of bivalirudin's reversible inhibitory action. diva-portal.org

While direct systematic structure-activity relationship (SAR) studies on bivalirudin (B194457) detailing the substitution of each amino acid are not extensively available in publicly accessible literature, inferences can be drawn from studies on hirudin and its analogues. For instance, sulfation of tyrosine residues in the C-terminal region of hirudin has been shown to significantly enhance its thrombin inhibitory activity, highlighting the importance of negatively charged residues in this domain for exosite 1 binding.

DomainKey Residue/MotifPostulated Role in Thrombin Binding
N-TerminalD-Phe1Confers resistance to exopeptidases, increasing plasma stability.
N-TerminalArg3Essential for binding to the catalytic site of thrombin.
N-TerminalArg3-Pro4 bondCleavage by thrombin leads to reversible inhibition.
C-TerminalAcidic Residues (Asp, Glu)Electrostatic interactions with the positively charged exosite 1.

Rational Design Strategies for Bivalirudin Analogues with Modified Biochemical Profiles

The development of bivalirudin itself is a prime example of rational drug design, leveraging the known structure and function of hirudin to create a smaller, synthetic peptide with a more predictable pharmacokinetic and pharmacodynamic profile. Further research has explored the rational design of bivalirudin analogues to enhance its therapeutic properties.

One of the most significant modifications in the design of bivalirudin compared to its natural counterpart was the substitution of the N-terminal L-phenylalanine with D-phenylalanine (D-Phe) . This change was a deliberate strategy to increase the peptide's resistance to degradation by exopeptidases in the plasma, thereby extending its half-life and duration of action.

Further rational design strategies for bivalirudin analogues could involve modifications to:

The Linker Region: The tetra-glycine linker connecting the N- and C-terminal domains provides flexibility. Altering the length or composition of this linker could optimize the spatial orientation of the binding domains, potentially leading to increased potency.

The C-Terminal Domain: Modifications to the C-terminal sequence, such as the introduction of non-natural amino acids or the alteration of the charge distribution, could enhance binding affinity for exosite 1. For example, mimicking the sulfated tyrosine residues found in some hirudin variants could lead to more potent inhibition.

The Cleavage Site: Modifying the Arg3-Pro4 cleavage site could alter the rate of thrombin-mediated inactivation. Slowing down this cleavage could result in a longer duration of action, while accelerating it could lead to a more rapidly reversible anticoagulant effect.

A comparative study of a novel recombinant hirudin variant (rHMg) and bivalirudin highlighted the potential for developing analogues with significantly improved inhibitory profiles.

CompoundInhibition Constant (Ki) against Thrombin (nM)Half-maximal Inhibitory Concentration (IC50) against Thrombin (nM)
Bivalirudin175.1 ± 65.4376.0 ± 23.64
rHMg (a novel hirudin variant)0.323 ± 0.1442.8 ± 0.03

The data indicates that rHMg has a substantially lower Ki and IC50 compared to bivalirudin, suggesting a much higher binding affinity and inhibitory potency for thrombin. nih.gov This underscores the potential for discovering or designing bivalirudin analogues with superior anticoagulant activities through rational design strategies.

Future Research Trajectories for Bivalirudin Trifluoroacetate

Unexplored Molecular Targets and Interaction Pathways

One area of interest is the compound's interaction with collagen-dependent platelet activation. ahajournals.org Research has shown that at concentrations used during percutaneous coronary intervention (PCI), bivalirudin (B194457) not only inhibits thrombin-induced platelet aggregation but also significantly suppresses collagen-induced platelet aggregation and the generation of procoagulant platelet surfaces. ahajournals.org This suggests a hitherto underappreciated mechanism of action that extends beyond direct thrombin inhibition. ahajournals.org The exact molecular pathway through which bivalirudin exerts this effect on collagen-platelet interactions remains to be fully elucidated and represents a promising avenue for future research.

Further research could also explore potential, albeit less prominent, interactions with other components of the coagulation cascade or cellular receptors. While bivalirudin's high specificity for thrombin is a key characteristic, subtle interactions with other structurally similar enzymes or proteins, particularly at higher concentrations or in specific physiological contexts, cannot be entirely ruled out and may present novel therapeutic targets.

Table 1: Known and Potential Interaction Pathways of Bivalirudin

Target Interaction Type Evidence Level Potential Research Focus
Thrombin Direct Inhibition (Catalytic site and Exosite 1) Well-Established Further characterization of binding kinetics in various clinical settings.
Collagen-Induced Platelet Aggregation Inhibition Preliminary Elucidation of the specific molecular pathway and its clinical relevance.
Other Coagulation Factors Minimal/None Reported Speculative Screening for low-affinity interactions that may have subtle modulatory effects.
Plasma Proteins (non-thrombin) No significant binding reported Well-Established Re-evaluation with highly sensitive modern analytical techniques.

Potential for Novel Applications in Basic Science and Translational Research

The established efficacy and safety profile of bivalirudin in anticoagulation for cardiovascular procedures provides a strong foundation for exploring its utility in other areas of basic science and translational medicine. nih.govyoutube.com Its predictable pharmacokinetics and short half-life make it an attractive tool for research applications where transient and controlled anticoagulation is required. nih.govnih.gov

In the realm of translational research, the application of bivalirudin has already expanded beyond its initial indication for PCI. nih.gov It is increasingly being used in patients requiring anticoagulation for cardiopulmonary bypass, extracorporeal membrane oxygenation (ECMO), and for deep venous thrombosis prophylaxis. nih.govnih.gov Further studies could optimize its use in these settings and explore its potential in other thromboembolic disorders. nih.gov For instance, its use as an alternative to heparin in patients undergoing transcatheter aortic valve replacement (TAVR) has been investigated, showing it to be a suitable option. scienceopen.comtctmd.com

From a basic science perspective, bivalirudin's specific mechanism of action makes it a valuable molecular probe for studying the role of thrombin in various physiological and pathological processes beyond hemostasis. Thrombin is known to be involved in inflammation, wound healing, and cellular signaling. drugbank.com Bivalirudin could be employed in in vitro and in vivo models to dissect the specific contributions of thrombin to these processes without the confounding effects of heparin, which interacts with multiple other proteins. nih.gov The unexpected finding of its effect on collagen-induced platelet aggregation also opens up new avenues for investigating the intricate interplay between the coagulation cascade and platelet biology. ahajournals.org

Advances in Synthesis and Analytical Technologies for Peptide-Based Compounds

The production and characterization of bivalirudin trifluoroacetate (B77799), a synthetic 20-residue peptide, have benefited from significant advances in peptide synthesis and analytical technologies. drugbank.com Solid-phase peptide synthesis (SPPS) remains the cornerstone for manufacturing such peptides. openaccessjournals.comnih.gov Recent innovations in SPPS, such as microwave-assisted synthesis, have led to more efficient and rapid production of peptides with high purity and yield. openaccessjournals.cominteranalyt.ru These advancements are crucial for meeting the growing demand for therapeutic peptides like bivalirudin. nih.gov Furthermore, research into greener synthesis methods, including the use of aqueous media for SPPS, aims to reduce the environmental impact of peptide production. researchgate.net

Analytical techniques for characterizing peptide-based compounds have also evolved, enabling more precise and sensitive impurity profiling, which is critical for ensuring the safety and efficacy of therapeutic peptides. rsc.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are standard methods for assessing the purity of bivalirudin. rsc.org The development of customized reverse-phase UHPLC methods, for instance, has allowed for high-resolution separation of bivalirudin from its related impurities. rsc.org Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), provide detailed structural information and are invaluable for identifying and quantifying impurities. biomedres.us

Table 2: Modern Technologies in Bivalirudin Synthesis and Analysis

Technology Application Key Advantages
Microwave-Assisted SPPS Peptide Synthesis Increased reaction speed, improved purity and yield. interanalyt.ru
Aqueous SPPS Peptide Synthesis Reduced use of hazardous organic solvents, environmentally friendly. researchgate.net
UHPLC Purity Analysis High resolution, sensitivity, and speed for impurity detection. rsc.org
LC-MS Structural Characterization Accurate mass determination for identification of the parent compound and impurities. biomedres.us

Investigation of Trifluoroacetate's Independent Biological Activities and Implications for Peptide Research

The trifluoroacetate (TFA) counterion, present in bivalirudin trifluoroacetate as a result of its use in the purification process, has long been considered biologically inert. nih.govresearchgate.net However, emerging research indicates that TFA can exhibit independent biological activities, which has significant implications for peptide research and the interpretation of experimental data. genscript.comnih.gov

Studies have shown that TFA can influence cellular assays, with effects observed at nanomolar concentrations. genscript.com In some instances, TFA has been reported to inhibit cell growth, while in others, it has been shown to promote it. genscript.com For example, TFA has been found to induce the growth of murine glioma cells at micromolar concentrations. genscript.com These findings highlight the potential for TFA to introduce unpredictable variables in biological experiments.

Furthermore, TFA can impact the physicochemical properties of peptides. It can affect the secondary structure of peptides and proteins, as observed through techniques like circular dichroism and infrared spectroscopy. genscript.com The presence of TFA can interfere with structural analysis due to its own strong infrared absorbance band, which can overlap with the amide I band of peptides. genscript.com From an immunological perspective, TFA has been shown to trifluoroacetylate amino groups in proteins, which can elicit antibody responses. nih.govgenscript.com

These findings underscore the importance of considering the potential effects of the TFA counterion in preclinical and basic science research involving peptide-based compounds like bivalirudin. For studies where subtle biological effects are being investigated, it may be prudent to exchange the TFA counterion for a more biologically inert one, such as hydrochloride or acetate (B1210297), to ensure that the observed effects are solely attributable to the peptide itself. nih.govgenscript.com

Table 3: Reported Biological and Physicochemical Effects of Trifluoroacetate

Effect Category Specific Observation Reference
Cellular Activity Inhibition or promotion of cell growth in a concentration-dependent manner. genscript.com
Structural Impact Can alter the secondary structure of peptides. genscript.com
Analytical Interference Strong IR absorbance can interfere with spectroscopic analysis of peptides. genscript.com
Immunogenicity Can lead to trifluoroacetylation of proteins, potentially eliciting an immune response. nih.govgenscript.com

Q & A

Q. What is the mechanism of action of Bivalirudin Trifluoroacetate as a thrombin inhibitor, and how does its structure-activity relationship influence experimental design in coagulation studies?

this compound is a synthetic 20-amino-acid peptide that directly and reversibly inhibits thrombin by binding to both its active catalytic site and exosite 1. This dual binding prevents thrombin-mediated cleavage of fibrinogen and activation of platelets, making it critical for anticoagulation studies . Researchers should design experiments using clotting assays (e.g., activated partial thromboplastin time or thrombin time) to quantify inhibition kinetics. Structural considerations, such as its D-Phe-Pro-Arg-Pro motif, are essential for mimicking natural thrombin substrates, requiring precise peptide synthesis and purification to maintain bioactivity .

Q. How is the purity of this compound assessed in research settings, and what analytical methods are recommended for quality control?

Purity is typically assessed via reverse-phase ultra-high-performance liquid chromatography (RP-UHPLC) with UV detection. A validated method using a C18 column and gradient elution (0.1% trifluoroacetic acid in water/acetonitrile) achieves baseline separation of related substances, including deamidation products and truncated peptides. Purity ≥98% is standard for research-grade material, as confirmed by peak area normalization .

Q. What are the key physicochemical properties of this compound that researchers must consider during in vitro and in vivo studies?

PropertyValue/DescriptionRelevance
Molecular Weight2180.29 g/molImpacts dialysis, filtration, and pharmacokinetic modeling.
SolubilitySoluble in water (5 mg/mL)Requires pH adjustment (5.2–6.0) for stability in parenteral formulations.
StabilityDegrades via hydrolysis and oxidationForced degradation studies (e.g., acidic/alkaline/thermal stress) are essential for formulation optimization .

Advanced Research Questions

Q. What methodological approaches are recommended for conducting forced degradation studies on this compound to establish formulation stability?

Forced degradation should include:

  • Oxidative Stress : Exposure to hydrogen peroxide (0.1–3% v/v) at 25–40°C.
  • Hydrolytic Conditions : Acidic (0.1 M HCl) and alkaline (0.1 M NaOH) hydrolysis at 60°C.
  • Thermal Stress : Incubation at 40–80°C for 1–4 weeks.
    Degradation products are analyzed using RP-UHPLC coupled with mass spectrometry to identify major pathways (e.g., deamidation at Asn residues or cleavage at Gly-Gly motifs). A Quality-by-Design (QbD) approach optimizes method robustness, ensuring resolution of ≥10 related substances .

Q. How should researchers address formulation challenges related to osmolality and pH adjustments in this compound parenteral solutions?

this compound is formulated as an iso-osmotic solution (300 mOsmol/kg) with 0.9% sodium chloride. Adjustments to pH 5.2–6.0 are critical to prevent peptide aggregation and maintain thrombin-binding affinity. Lyophilized formulations (250–500 mg/vial) must be reconstituted with sterile water, avoiding divalent cations that may chelate trifluoroacetate counterions and alter bioavailability .

Q. What strategies can be employed to resolve discrepancies in pharmacokinetic data for this compound across different preclinical models?

Discrepancies in half-life (25–36 min in humans vs. 12–18 min in rodents) arise from species-specific thrombin affinity and renal clearance rates. To harmonize

  • Use radiolabeled (³H/¹⁴C) Bivalirudin for precise quantification in plasma.
  • Validate assays against species-specific thrombin isoforms.
  • Adjust dosing regimens using allometric scaling based on body surface area .

Q. How do variations in trifluoroacetic acid (TFA) composition affect the quantification and bioactivity of this compound, and how can these be controlled methodologically?

TFA counterions (1.7–2.6 equivalents per peptide molecule) influence molecular weight (540–560 mg per 500 mg peptide) and ionization efficiency in mass spectrometry. To standardize quantification:

  • Use nuclear magnetic resonance (¹H/¹⁹F NMR) to quantify TFA content.
  • Calibrate bioactivity assays (e.g., thrombin inhibition IC₅₀) against reference standards with defined TFA stoichiometry.
  • Monitor batch-to-batch variability via ion-pair chromatography to ensure <5% deviation in TFA levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.